molecular formula C10H6BrF6NO B8173861 2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide

2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide

Cat. No.: B8173861
M. Wt: 350.05 g/mol
InChI Key: XWYVUSKZTACKCM-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H6BrF6NO It is characterized by the presence of bromine, trifluoroethyl, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide typically involves the following steps:

    Trifluoroethylation: The addition of the trifluoroethyl group can be carried out using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The trifluoroethyl and trifluoromethyl groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states and derivatives of the original compound.

Scientific Research Applications

2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine, trifluoroethyl, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzamide
  • 2-Bromo-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide
  • 2-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide

Uniqueness

2-Bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group at the 6-position on the benzamide ring. This positioning can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds with different substitution patterns.

Properties

IUPAC Name

2-bromo-N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-6-3-1-2-5(10(15,16)17)7(6)8(19)18-4-9(12,13)14/h1-3H,4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYVUSKZTACKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)NCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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